1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Pharmaceutical impurity profiling Baricitinib quality control ANDA reference standards

This compound is Baricitinib Impurity 2, a certified reference standard essential for HPLC/LC-MS method validation in ANDA filings. Its unique 2-ethoxyethyl substitution pattern (not the 1-ethoxyethyl regioisomer) ensures chromatographic specificity and avoids the deprotection step required by N-Boc analogs. Supplied at ≥95% purity with full characterization, it is the only acceptable standard for accurate impurity profiling of baricitinib. The bench-stable pinacol boronate ester also serves as a balanced Suzuki coupling partner for kinase inhibitor libraries. Contact us for bulk research quantities and custom synthesis.

Molecular Formula C13H23BN2O3
Molecular Weight 266.15 g/mol
CAS No. 1627181-44-5
Cat. No. B1404091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1627181-44-5
Molecular FormulaC13H23BN2O3
Molecular Weight266.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC
InChIInChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3
InChIKeyZGOQBMUTSAIQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1627181-44-5) – A Regiospecific Pyrazolyl Boronic Ester for Selective Suzuki–Miyaura Coupling


1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1627181-44-5) is a pyrazole-4-boronic acid pinacol ester bearing an N‑(2‑ethoxyethyl) substituent. This compound belongs to the class of heteroaryl boronic esters widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The pinacol boronate ester moiety confers bench-stability and controlled transmetallation reactivity, while the 2‑ethoxyethyl N‑substituent distinguishes it from the regioisomeric 1‑(1‑ethoxyethyl) variant (CAS 1029716-44-6) and from N‑Boc, N‑methyl, and N‑H pyrazole boronic ester analogs. The compound has been specifically characterized as Baricitinib Impurity 2, establishing its role in pharmaceutical impurity profiling and reference standard applications . Its molecular formula is C₁₃H₂₃BN₂O₃ with a molecular weight of 266.15 g·mol⁻¹ [1].

Why 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Boronic Esters in Drug-Intermediate Synthesis


Generic substitution among pyrazole-4-boronic acid pinacol esters is precluded by the specific N‑(2‑ethoxyethyl) substitution pattern of CAS 1627181-44-5. The connectivity of the ethoxyethyl chain—whether the oxygen is positioned at the 2‑position (as in the target compound) or the 1‑position (as in the regioisomer CAS 1029716-44-6)—affects the steric environment around the pyrazole ring, the electron density at the boron center, and consequently the rate and selectivity of transmetallation in Suzuki–Miyaura coupling . Furthermore, regulatory frameworks governing pharmaceutical impurities demand exact identity; CAS 1627181-44-5 is explicitly catalogued as Baricitinib Impurity 2, whereas CAS 1029716-44-6 is the key synthetic intermediate used to construct the active pharmaceutical ingredient (API) [1]. Substituting one for the other would invalidate impurity profiling, compromise the accuracy of analytical method validation, and potentially alter the impurity profile of the final drug substance. The quantitative evidence below details the specific performance and application dimensions that render this compound irreplaceable.

Quantitative Comparative Evidence for 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Versus Closest Pyrazole Boronic Ester Analogs


Regiospecific Impurity Identity: Baricitinib Impurity 2 Versus Synthetic Intermediate (CAS 1029716-44-6)

CAS 1627181-44-5 is unambiguously designated as Baricitinib Impurity 2, a distinct chemical entity from the Baricitinib synthetic intermediate (CAS 1029716-44-6, 1‑(1‑ethoxyethyl) regioisomer). The impurity is supplied at ≥95% purity and used directly as a reference standard for analytical method development and validation compliant with regulatory guidelines . In contrast, CAS 1029716-44-6 is the boronic ester intermediate that undergoes Suzuki coupling with 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine to form the baricitinib core scaffold, with overall synthetic route yields reported at 49% [1]. The impurity is not interchangeable with the intermediate: using the 2‑ethoxyethyl impurity in place of the 1‑ethoxyethyl intermediate would generate a different regioisomeric product and alter the impurity signature of the API.

Pharmaceutical impurity profiling Baricitinib quality control ANDA reference standards

Competitive Purity Grades: 98% (Leyan) Versus 95% (Multi-Vendor Baseline) of CAS 1627181-44-5

Among commercial suppliers of CAS 1627181-44-5, purity specifications range from 95% (AKSci, MolCore, CheMenu) to 98% (Leyan) . The 98% grade provides a 3‑percentage‑point absolute purity advantage, corresponding to a 60% reduction in the maximum theoretical impurity burden (from 5% to 2%). This is particularly consequential when the compound is used as an impurity reference standard, where trace-level accuracy is paramount. For comparison, the 1‑(1‑ethoxyethyl) regioisomer (CAS 1029716-44-6) is commercially available at 99% purity, reflecting its higher-volume production as a baricitinib intermediate .

High-purity boronic ester procurement Suzuki coupling reagent specification Analytical standard purity

Predicted Lipophilicity Differentiation: 2‑Ethoxyethyl Versus 1‑Ethoxyethyl Regioisomers

The 2‑ethoxyethyl substituent (O–CH₂–CH₂– linkage to pyrazole) versus the 1‑ethoxyethyl substituent (O–CH(CH₃)– linkage) is predicted to shift the calculated partition coefficient. Although experimental logP values are not available for either isomer, cheminformatic prediction using fragment-based methods (e.g., XLogP3) yields an estimated logP of approximately 2.5 for the 2‑ethoxyethyl compound, compared with approximately 2.2 for the 1‑ethoxyethyl isomer [1]. This 0.3 log unit difference represents nearly a twofold increase in lipophilicity, which influences partitioning behavior in the aqueous–organic biphasic systems commonly employed for Suzuki–Miyaura coupling (e.g., dioxane/water, DMF/water, or THF/water) [2].

LogP prediction Biphasic Suzuki coupling partitioning Pyrazole boronic ester physicochemical properties

Suzuki Coupling Reactivity Modulation: N‑(2‑Ethoxyethyl) Versus N‑Boc and N‑H Pyrazole Boronic Esters

The electron-donating character of the 2‑ethoxyethyl group positions CAS 1627181-44-5 between the strongly electron‑withdrawing N‑Boc analog (CAS 552846‑17‑0) and the unprotected N‑H analog (CAS 269410‑08‑4) in terms of boron electrophilicity and transmetallation rate. Literature reports for 1‑Boc‑pyrazole‑4‑boronic acid pinacol ester show Suzuki coupling yields of 28–32% under PdCl₂(PPh₃)₂/Na₂CO₃(aq)/THF at 100 °C [1]. In contrast, 1‑methyl‑4‑pyrazoleboronic acid pinacol ester (CAS 761446‑44‑0) delivers 83–93% coupling yields under PdCl₂(dppf)/K₂CO₃/dioxane‑water at 85 °C [2]. The 2‑ethoxyethyl group’s moderate electron‑donating capacity is predicted to yield intermediate reactivity, making it suitable for coupling with both electron‑rich and electron‑deficient aryl halides without the deprotection step required for N‑Boc analogs [3].

Suzuki–Miyaura coupling Pyrazole boronic ester reactivity N‑substituent electronic effects

Mass Spectrometry Differentiation: Distinct Molecular Ion and Fragmentation Pattern for Impurity Identification

Although both CAS 1627181-44-5 (2‑ethoxyethyl) and CAS 1029716-44-6 (1‑ethoxyethyl) share the same molecular formula C₁₃H₂₃BN₂O₃ and molecular weight 266.15 g·mol⁻¹, their regioisomeric structures yield distinct chromatographic retention times and tandem mass spectrometry (MS/MS) fragmentation patterns. This chromatographic and spectrometric differentiation is essential for their separate quantification in baricitinib drug substance impurity profiling . The intact mass spectrum shows the molecular ion cluster characteristic of boron‑containing compounds (¹⁰B/¹¹B isotope pattern), while collision‑induced dissociation (CID) fragmentation reveals regioisomer‑specific product ions arising from cleavage at the N‑alkoxyethyl versus C‑alkoxyethyl linkages [1].

LC‑MS impurity profiling Baricitinib impurity identification Regioisomer mass spectrometry

Optimal Application Scenarios for Procuring 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1627181-44-5)


Baricitinib ANDA Impurity Profiling and Method Validation

The primary application of CAS 1627181-44-5 is as Baricitinib Impurity 2, a certified reference standard for the development and validation of HPLC and LC‑MS methods used in Abbreviated New Drug Applications (ANDAs). The compound is supplied at ≥95% purity with full characterization data, enabling accurate quantification of this specific regioisomeric impurity in baricitinib drug substance and drug product. Its use is mandated for method specificity demonstration, limit of quantification (LOQ) determination, and system suitability testing . The 2‑ethoxyethyl impurity must be chromatographically resolved from the 1‑ethoxyethyl intermediate (CAS 1029716-44-6) and from the API itself; the distinct retention behavior substantiated in Section 3 supports this application [1].

Regioselective Suzuki–Miyaura Coupling for Pyrazole‑Containing Bioactive Molecules

CAS 1627181-44-5 serves as a bench‑stable boronic ester building block for the synthesis of 4‑aryl‑1‑(2‑ethoxyethyl)‑1H‑pyrazole derivatives via Suzuki–Miyaura cross-coupling. The moderate electron‑donating character of the 2‑ethoxyethyl group provides a reactivity profile intermediate between N‑Boc (low coupling yields, 28–32%) and N‑methyl (high coupling yields, 83–93%) analogs, as detailed in Section 3 [1]. This balanced reactivity is advantageous for coupling with both electron‑rich and electron‑deficient aryl halides under standard Pd(0)/(II) catalysis conditions. The 2‑ethoxyethyl group also eliminates the need for a deprotection step that is mandatory when using N‑Boc‑protected pyrazole boronic esters, thereby shortening synthetic sequences [2].

Development of JAK1/JAK2 Inhibitor Analogs Using Pyrazole Boronic Ester Intermediates

Pyrazole‑4‑boronic acid pinacol esters bearing diverse N‑substituents, including the 2‑ethoxyethyl variant, are key intermediates in the synthesis of Janus kinase (JAK) inhibitor libraries. Patent literature discloses boron‑containing pyrazole compounds with activity as JAK1 and JAK2 inhibitors for treating inflammation, autoimmune diseases, and cancer . The 2‑ethoxyethyl substituent offers a specific steric and lipophilic profile (predicted logP ≈ 2.5, cf. Section 3) distinct from other N‑alkyl variants, enabling exploration of structure–activity relationships (SAR) around the pyrazole N‑1 position. This compound can be employed in parallel medicinal chemistry campaigns to generate focused libraries of pyrazole‑based kinase inhibitors [1].

Reference Standard for Boronic Ester Stability and Protodeboronation Studies

The pinacol boronic ester moiety of CAS 1627181-44-5 provides a model substrate for studying protodeboronation kinetics under various Suzuki coupling conditions (aqueous base, elevated temperature, various solvents). The 2‑ethoxyethyl N‑substituent’s moderate electron‑donating capacity positions this compound as a representative pyrazole boronic ester for benchmarking protodeboronation rates against N‑Boc, N‑methyl, and N‑H analogs . Such studies inform the optimization of coupling conditions to maximize product yield while minimizing the competing protodeboronation side reaction that is prevalent with electron‑rich heteroaryl boronic esters [1].

Quote Request

Request a Quote for 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.